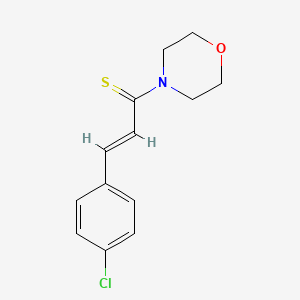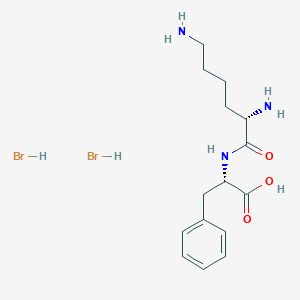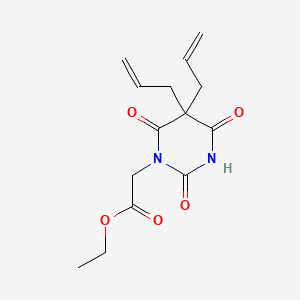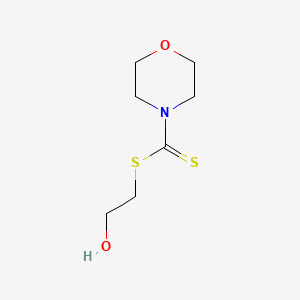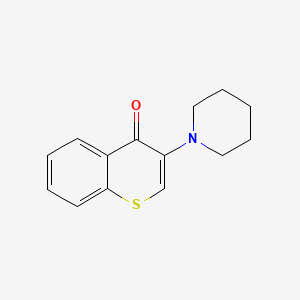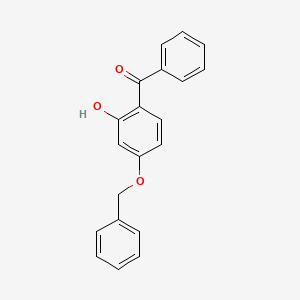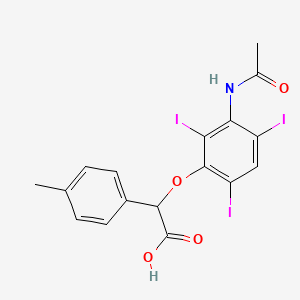
2-(3-Acetamido-2,4,6-triiodophenoxy)-2-(p-tolyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(Acetylamino)-2,4,6-triiodophenoxy]-2-(p-tolyl)acetic acid is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of three iodine atoms, an acetylamino group, and a p-tolyl group attached to an acetic acid moiety. It is primarily used in experimental and research settings due to its specialized nature .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Acetylamino)-2,4,6-triiodophenoxy]-2-(p-tolyl)acetic acid typically involves multiple steps, starting with the iodination of a phenol derivative. The acetylation of the amino group and subsequent coupling with a p-tolyl acetic acid derivative are crucial steps in the synthetic route. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis likely involves large-scale reactions with stringent control over reaction parameters to ensure high yield and purity. The use of automated systems and advanced purification techniques would be essential in an industrial setting .
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(Acetylamino)-2,4,6-triiodophenoxy]-2-(p-tolyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The iodine atoms can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2-[3-(Acetylamino)-2,4,6-triiodophenoxy]-2-(p-tolyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies involving iodine metabolism and its effects on biological systems.
Medicine: Research into its potential therapeutic applications, particularly in imaging and diagnostic techniques, is ongoing.
Industry: It may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[3-(Acetylamino)-2,4,6-triiodophenoxy]-2-(p-tolyl)acetic acid involves its interaction with specific molecular targets. The iodine atoms play a crucial role in its reactivity, and the acetylamino group can participate in hydrogen bonding and other interactions. The pathways involved include the modulation of enzyme activity and the alteration of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Acetamido-2,4,6-triiodophenyl)acetic acid: Similar in structure but lacks the p-tolyl group.
Triiodothyronine (T3): A thyroid hormone with three iodine atoms, used for comparison in biological studies.
Uniqueness
2-[3-(Acetylamino)-2,4,6-triiodophenoxy]-2-(p-tolyl)acetic acid is unique due to the combination of its functional groups and the presence of three iodine atoms, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications .
Eigenschaften
CAS-Nummer |
23189-44-8 |
|---|---|
Molekularformel |
C17H14I3NO4 |
Molekulargewicht |
677.01 g/mol |
IUPAC-Name |
2-(3-acetamido-2,4,6-triiodophenoxy)-2-(4-methylphenyl)acetic acid |
InChI |
InChI=1S/C17H14I3NO4/c1-8-3-5-10(6-4-8)15(17(23)24)25-16-12(19)7-11(18)14(13(16)20)21-9(2)22/h3-7,15H,1-2H3,(H,21,22)(H,23,24) |
InChI-Schlüssel |
JFUOZKRPLNVNTG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C(=O)O)OC2=C(C=C(C(=C2I)NC(=O)C)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Furo[3,2-e]benzothiazole (9CI)](/img/structure/B13813482.png)
![(2E)-3-butyl-2-[(2Z,4E)-5-(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)-3-chloropenta-2,4-dienylidene]-1,1-dimethylbenzo[e]indole;perchlorate](/img/structure/B13813483.png)

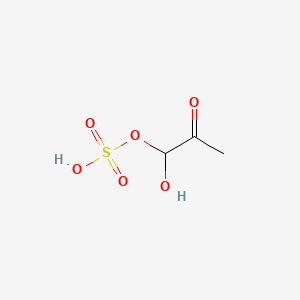

![3,5-Dibromo-2-[[[(4-bromobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13813498.png)
![Sodium;1-[8-(2,5-dioxopyrrol-1-yl)octanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13813502.png)
